![molecular formula C25H32N4O3S B2813876 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 476440-55-8](/img/structure/B2813876.png)
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane is an organic compound with the formula C10H16, described as the fusion of three cyclohexane rings . It’s a rigid and virtually stress-free molecule, making it the most stable isomer of C10H16 . Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives are diverse. For instance, the adamantyl radical is generated using a chlorine radical, which is initially produced via homolysis of peroxide .Applications De Recherche Scientifique
Quantum Chemical Analysis
A study by Al-Ghulikah et al. (2019) conducted spectral and quantum chemical analysis on a similar adamantane-based compound, focusing on its vibrational IR, Raman, and UV/Vis spectra. Through Density Functional Theory (DFT) and Time-Dependent DFT calculations, they predicted the vibrational spectra and electronic absorption spectrum, indicating the compound's potential for intramolecular charge transfer features (Al-Ghulikah et al., 2019).
Antiviral Activity
Moiseev et al. (2012) synthesized new adamantane derivatives, including pyrazoles and 1,2,4-triazoles, testing their antiviral activity against the smallpox vaccine virus. The study found significant antiviral activity in specific derivatives, highlighting the potential of adamantane-triazole compounds in antiviral applications (Moiseev et al., 2012).
Adamantylazoles Chemical Behavior
Research by Amandurdyeva et al. (2005) explored the reactions of 1,2,4-triazole-3-thione with 1-adamantanol, leading to derivatives that showcase the chemical versatility of adamantane-triazole compounds for further pharmaceutical development (Amandurdyeva et al., 2005).
Pharmacological Properties
Maliszewska-Guz et al. (2005) investigated the cyclization of certain triazole derivatives and their pharmacological effects on the central nervous system in mice. This study illustrates the broader therapeutic potential of triazole derivatives in neurological applications (Maliszewska-Guz et al., 2005).
Antioxidant Capability
Šermukšnytė et al. (2022) reported the synthesis of a triazole derivative with superior antioxidant ability compared to butylated hydroxytoluene. This finding suggests the compound's utility in oxidative stress-related therapeutic areas (Šermukšnytė et al., 2022).
Structural and Molecular Docking Analysis
A comprehensive study by Al-Wahaibi et al. (2018) on two adamantane derivatives via X-ray, DFT, and molecular docking analyses suggested potential inhibitory activity against specific enzymes, demonstrating the structural basis for drug design using adamantane-triazole compounds (Al-Wahaibi et al., 2018).
Orientations Futures
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The future directions in this field could involve the development of novel methods for the synthesis of unsaturated adamantane derivatives , and the exploration of their potential applications in various fields.
Propriétés
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S/c1-3-32-22(30)15-33-24-28-27-21(29(24)20-6-4-5-16(2)7-20)14-26-23(31)25-11-17-8-18(12-25)10-19(9-17)13-25/h4-7,17-19H,3,8-15H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVYYHCGZJUHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

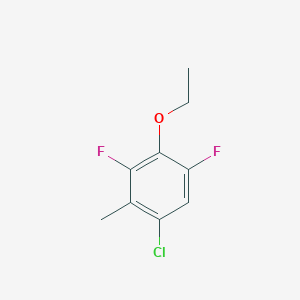
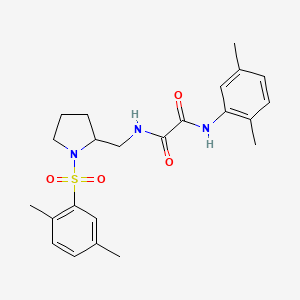
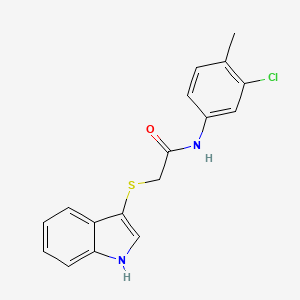
![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813797.png)
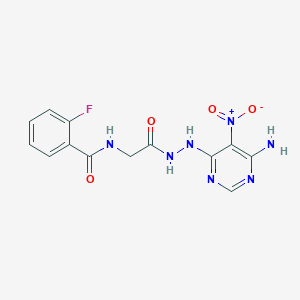
![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2813803.png)
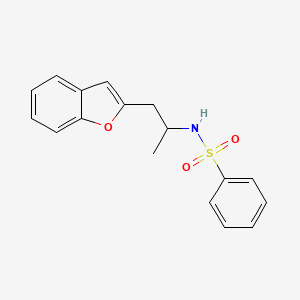



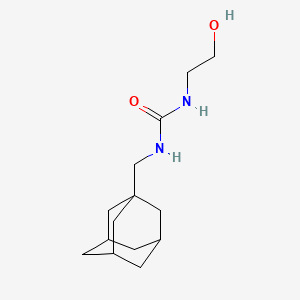
![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)
![2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2813814.png)
![Tert-butyl 3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidine-1-carboxylate](/img/structure/B2813815.png)